N-phenylpentacosa-10,12-diynamide
Description
N-Phenylpentacosa-10,12-diynamide is a synthetic diacetylenic amide characterized by a 25-carbon alkyl chain with conjugated diyne groups at positions 10 and 12, terminated by an N-phenyl amide group. These compounds are typically synthesized via nucleophilic acyl substitution reactions between pentacosa-10,12-diynoic acid derivatives (e.g., NHS esters) and amines . Applications span nanotechnology (e.g., micelle formation ), biosensing , and drug delivery .
Properties
CAS No. |
128424-24-8 |
|---|---|
Molecular Formula |
C31H47NO |
Molecular Weight |
449.7 g/mol |
IUPAC Name |
N-phenylpentacosa-10,12-diynamide |
InChI |
InChI=1S/C31H47NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-29-31(33)32-30-27-24-23-25-28-30/h23-25,27-28H,2-12,17-22,26,29H2,1H3,(H,32,33) |
InChI Key |
PLDBRCRYDPYGEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagents
The synthesis of PCDA-AN follows a carbodiimide-mediated amidation strategy, leveraging the reactivity of PCDA’s carboxylic acid group. Ethyldimethylaminopropylcarbodiimide hydrochloride (EDC·HCl) activates the carboxyl moiety, facilitating nucleophilic attack by aniline to form the amide bond. This single-step conversion ensures high regioselectivity and minimizes side reactions. Key reagents include:
- 10,12-Pentacosadiynoic acid (PCDA) : The diacetylene backbone precursor.
- Aniline : The aromatic amine nucleophile.
- EDC·HCl : A zero-length crosslinker for carboxyl activation.
- Dichloromethane (DCM) : Reaction solvent.
The reaction proceeds under inert conditions to prevent oxidation of the diacetylene core, which is critical for preserving photopolymerization activity.
Procedural Details
- Activation of PCDA : PCDA (1.0 equiv) is dissolved in anhydrous DCM, followed by the addition of EDC·HCl (1.2 equiv). The mixture is stirred at 25°C for 1 hour to generate the reactive O-acylisourea intermediate.
- Amide Coupling : Aniline (1.5 equiv) is introduced dropwise, and the reaction is maintained at 25°C for 24 hours.
- Workup : The crude product is washed with 1M HCl (to remove excess aniline) and saturated NaHCO₃ (to neutralize residual EDC·HCl). The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.
- Purification : The residue is purified via silica gel chromatography (hexane/ethyl acetate, 70:30), yielding PCDA-AN as a white solid (50% yield).
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis unequivocally confirms the structure of PCDA-AN. Key spectral assignments include:
Table 1: ¹H NMR Data for PCDA-AN (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.47–7.52 | m | 3H | Aromatic H |
| 7.24 | t (J=7.6 Hz) | 2H | Aromatic H |
| 7.03 | t (J=7.3 Hz) | 1H | Aromatic H |
| 2.29 | t (J=7.6 Hz) | 2H | CH₂ adjacent to amide |
| 0.83 | t (J=6.6 Hz) | 3H | Terminal CH₃ |
Table 2: ¹³C NMR Data for PCDA-AN (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 171.78 | Amide carbonyl |
| 138.15–119.96 | Aromatic carbons |
| 77.74–65.35 | Diacetylene carbons |
| 14.23 | Terminal CH₃ |
The absence of residual carboxylic acid signals (δ ~170 ppm in ¹³C NMR) and the presence of amide NH stretching (3309 cm⁻¹ in IR) validate successful amidation.
Infrared (IR) Spectroscopy
IR spectra exhibit characteristic absorptions at:
- 3309 cm⁻¹ : N-H stretch (amide).
- 2915 cm⁻¹, 2846 cm⁻¹ : C-H stretches (aliphatic chain).
- 1697 cm⁻¹ : C=O stretch (amide I band).
These bands align with the expected functional groups in PCDA-AN.
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI-TOF) confirms the molecular formula C₃₁H₄₈NO with a measured [M+H]⁺ ion at m/z 450.3731 (calculated: 450.3730), corroborating the target structure.
Morphological and Purity Considerations
Chromatographic Purification
Silica gel chromatography (hexane/ethyl acetate, 70:30) effectively separates PCDA-AN from unreacted PCDA and aniline. The moderate yield (50%) suggests potential side reactions, such as incomplete activation or diacetylene polymerization, necessitating strict inert conditions.
Comparative Analysis with Analogous Compounds
PCDA-AN’s radiation sensitivity surpasses that of aliphatic amide derivatives (e.g., PCDA-TNAP) due to enhanced π-π stacking between phenyl groups, which stabilizes the polymerized state. This structural advantage underscores the importance of aromatic substituents in radiation dosimetry applications.
Chemical Reactions Analysis
Types of Reactions
N-phenylpentacosa-10,12-diynamide can undergo various chemical reactions, including:
Polymerization: Exposure to ultraviolet light or heat can induce polymerization, forming polydiacetylene materials with unique optical properties.
Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Polymerization: Typically requires ultraviolet light or heat as the initiating factor.
Substitution Reactions: Common reagents include electrophiles such as halogens or nitro groups, and the reactions are often carried out in the presence of a catalyst like aluminum chloride.
Major Products Formed
Polymerization: Results in polydiacetylene materials.
Substitution Reactions: Depending on the electrophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
N-phenylpentacosa-10,12-diynamide has several applications in scientific research:
Materials Science: Used in the development of colorimetric sensors and other materials with unique optical properties.
Biomedical Research:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Mechanism of Action
The mechanism by which N-phenylpentacosa-10,12-diynamide exerts its effects is primarily through its ability to polymerize and form stable materials. The diacetylene moiety in the compound undergoes a 1,4-addition reaction upon exposure to ultraviolet light or heat, leading to the formation of polydiacetylene chains. These chains exhibit unique optical properties, such as color changes, which can be utilized in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-phenylpentacosa-10,12-diynamide with analogous compounds reported in the literature, emphasizing structural variations, synthesis pathways, and functional properties.
Key Structural and Functional Differences:
Substituent Effects on Solubility and Assembly: Primary amines (e.g., N-(2-aminoethyl)) enable micelle formation with low critical micelle concentrations (CMCs), facilitating siRNA encapsulation . Aromatic substituents (e.g., naphthyl) enhance π-π stacking, critical for radiation-induced polymerization in sensors . Isobutylamide derivatives (e.g., from Spilanthes) exhibit shorter alkyl chains and natural bioactivity, contrasting with synthetic analogs .
Synthetic vs. Natural Origins: Synthetic derivatives (e.g., dimethylaminoethyl, Dpa-functionalized) are tailored for biomedical applications, while natural analogs (e.g., Spilanthes-derived) prioritize ecological interactions .
Functional Group-Driven Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
